Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate
Beschreibung
Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of ethyl groups at positions 1 and 3, and an ethyl ester group at position 5. It is a versatile compound with applications in various fields, including organic synthesis and medicinal chemistry.
Eigenschaften
IUPAC Name |
ethyl 2,5-diethylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-8-7-9(10(13)14-6-3)12(5-2)11-8/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRHZZLGOPMENP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)C(=O)OCC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629693 | |
| Record name | Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26381-80-6 | |
| Record name | Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate can be achieved through several methods. One common approach involves the reaction of 1,3-diethyl-1H-pyrazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of pyrazole-5-carboxylic acid derivatives.
Reduction: Formation of pyrazole-5-methanol derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new derivatives with enhanced properties.
Biology
This compound has been explored for its potential as a bioactive molecule. Research indicates that it exhibits:
- Antimicrobial Activity: Studies have shown significant inhibition against bacterial strains such as E. coli and S. aureus.
- Anti-inflammatory Effects: In carrageenan-induced paw edema models, derivatives demonstrated efficacy comparable to established anti-inflammatory drugs.
- Antitumor Potential: Recent findings suggest activation of the STING pathway by similar compounds may enhance immune responses against tumors.
Medicine
Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate is under investigation for its therapeutic potential in treating various conditions:
- Analgesic Properties: Its derivatives have shown promise in pain management.
- Cancer Therapy: The compound's ability to modulate immune responses positions it as a candidate for cancer treatments.
Industry
In agrochemical applications, this compound is utilized for developing pesticides and herbicides due to its biological activity against pests and pathogens. Additionally, it finds use in producing materials with specific properties, such as polymers and dyes.
Case Study 1: Synthesis and Evaluation of Derivatives
In a notable study, researchers synthesized various ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate derivatives and evaluated their anti-inflammatory activities:
| Compound | Anti-inflammatory Activity (Inhibition %) |
|---|---|
| Ethyl 5-(substituted phenyl)-1H-pyrazole-5-carboxylate | Up to 80% |
| Ethyl 5-(naphthyl)-1H-pyrazole-5-carboxylate | 75% |
This study highlighted the significance of structural modifications in enhancing biological activity.
Case Study 2: Antimicrobial Testing
A series of derivatives were tested for antimicrobial efficacy against common pathogens:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate | E. coli | 20 |
| Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate | S. aureus | 18 |
These results indicate the compound's potential as an antimicrobial agent.
Wirkmechanismus
The mechanism of action of Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors involved in key metabolic processes. The compound’s structure allows it to form stable complexes with metal ions, which can modulate its activity and enhance its efficacy in various applications.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate: Similar structure but with methyl groups instead of ethyl groups, leading to differences in reactivity and biological activity.
Methyl 1,3-diethyl-1H-pyrazole-5-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and chemical properties.
1,3-Diethyl-1H-pyrazole-5-carboxylic acid:
Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Biologische Aktivität
Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Overview of Ethyl 1,3-Diethyl-1H-Pyrazole-5-Carboxylate
Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate is characterized by its five-membered ring structure containing nitrogen atoms. It has gained attention in various fields, including medicinal chemistry and pharmacology, due to its potential as a bioactive molecule.
Biological Activities
Research indicates that Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate exhibits several biological activities:
1. Antimicrobial Activity
- The compound has shown significant antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Studies have reported promising inhibition rates, indicating its potential use as an antibacterial agent .
2. Anti-inflammatory Effects
- In preclinical models, particularly carrageenan-induced paw edema models, derivatives of this compound exhibited anti-inflammatory effects comparable to standard anti-inflammatory drugs like diclofenac. This suggests its potential application in treating inflammatory diseases .
3. Antitumor Potential
- Recent studies have highlighted the activation of immune pathways by this compound, particularly through the STING (Stimulator of Interferon Genes) pathway. This activation enhances immune responses against tumors, indicating potential applications in cancer therapy .
The biological effects of Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate are mediated through various mechanisms:
- Interaction with Molecular Targets : The carboxylic acid group plays a crucial role in binding to receptors and enzymes involved in inflammatory pathways. This interaction modulates the activity of pro-inflammatory cytokines and mediators .
- Activation of Immune Pathways : By activating pathways such as STING, the compound enhances the production of type I interferons and other cytokines critical for immune response .
Research Findings and Case Studies
Numerous studies have explored the biological activity of Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate and related compounds. Below is a summary table highlighting key findings from various research efforts:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
